molecular formula C25H18ClN9O12S3 B12743676 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 93858-25-4

4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12743676
CAS No.: 93858-25-4
M. Wt: 768.1 g/mol
InChI Key: QMKVGLRKOOGFPU-UHFFFAOYSA-N
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Description

The compound 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a sulfonated azo-triazine dye with a complex heterocyclic structure. Key features include:

  • Core structure: A pyrazole-carboxylic acid backbone linked to a triazine ring via an azo group.
  • Functional groups: Three sulfonate groups (–SO₃H) at the phenyl rings, enhancing water solubility.
  • Chlorine substituent: At the 4-position of the triazine ring, increasing electrophilic reactivity for covalent bonding with substrates like cellulose .
  • Applications: Primarily used in textile dyeing (e.g., Reactive Yellow 2, C.I. 18972) due to its reactive triazine moiety and bright coloration .

Properties

CAS No.

93858-25-4

Molecular Formula

C25H18ClN9O12S3

Molecular Weight

768.1 g/mol

IUPAC Name

4-[[5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C25H18ClN9O12S3/c26-23-29-24(27-12-2-1-3-16(10-12)49(42,43)44)31-25(30-23)28-13-4-9-18(50(45,46)47)17(11-13)32-33-19-20(22(37)38)34-35(21(19)36)14-5-7-15(8-6-14)48(39,40)41/h1-11,19H,(H,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31)

InChI Key

QMKVGLRKOOGFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a coupling component such as a pyrazolone derivative. This step forms the azo bond (-N=N-).

    Substitution Reaction: The resulting azo compound undergoes further substitution reactions with triazine derivatives, such as 4-chloro-6-((3-sulphophenyl)amino)-1,3,5-triazine, under controlled conditions to introduce the triazine moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

    Purification: The final product is purified through filtration, washing, and drying to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The triazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions on the triazine ring.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and good fastness properties.

Mechanism of Action

The compound exerts its effects primarily through its azo and triazine moieties:

    Azo Group: The azo group (-N=N-) is responsible for the compound’s color and can undergo various chemical transformations.

    Triazine Moiety: The triazine ring can interact with nucleophiles, making the compound reactive and versatile in different applications.

Comparison with Similar Compounds

Regulatory Information :

  • CAS No.: 299-257-1 (ECHA registration) .
  • Synonym: Reactive Brilliant Yellow K-4GL .

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Key Structural Differences Functional Groups Applications Reference
Target Compound Pyrazole-carboxylic acid + triazine + 3 sulfonates –Cl, –SO₃H (×3), azo Textiles (cotton)
Sodium salt variant (CAS 85959-12-2) Dichloro-triazine, methyl group on phenyl –Cl (×2), –CH₃, –SO₃H (×3) High-affinity dyeing
Reactive Red 198 Naphthalenedisulfonic acid backbone –Cl, –SO₃H (×4), azo Textiles (red shades)
Cobalt complex (CAS 83417-32-7) Cobalt metal center, pyrazole-triazine Co³⁺, –SO₃H (×5) Synthetic fibers, metal-complex dyes
Key Observations:
  • Triazine Reactivity : Chlorine substituents (e.g., in the target compound and sodium salt variant) enhance reactivity with hydroxyl groups in cellulose, whereas naphthalenedisulfonic acid in Reactive Red 198 improves color depth .
  • Solubility : Higher sulfonation (e.g., 4–5 sulfonate groups in cobalt complexes) increases water solubility but may reduce wash fastness .
  • Metal Coordination : Cobalt-containing variants (e.g., CAS 83417-32-7) exhibit shifted absorption spectra, enabling broader color ranges for synthetic fibers .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Sodium Salt Variant Reactive Red 198 Cobalt Complex
Water Solubility High (3 sulfonates) Very High (ionic form) Moderate (bulky naphthalene) Low (metal coordination)
pH Stability Stable (1–10) Stable (1–12) Degrades > pH 11 Stable (all pH)
Thermal Stability Up to 150°C Up to 160°C Up to 140°C >200°C
Toxicity Low (non-mutagenic) Moderate (aromatic amine risk) Low High (Co³⁺)
Notes:
  • The target compound’s pyrazole-carboxylic acid group contributes to thermal stability, while cobalt complexes exhibit exceptional heat resistance .

Regulatory and Environmental Impact

  • EU Regulations: The target compound falls under REACH regulation (ECHA No. 299-257-1) with restrictions on aromatic amine byproducts .
  • Environmental Persistence : High sulfonation improves biodegradability but increases aquatic toxicity. Reactive Red 198 and cobalt complexes are classified as R52-53 (harmful to aquatic life) .
  • Alternatives : Dichloro-triazine derivatives (e.g., CAS 85959-12-2) face stricter regulations due to chlorine content, driving adoption of fluorine-based substitutes .

Biological Activity

The compound 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a triazine core linked to various aromatic and sulfonic acid groups, enhancing its solubility and reactivity in biological systems. The presence of multiple functional groups allows it to interact with various biological macromolecules.

Structural Overview

ComponentDescription
Triazine CoreCentral to the molecule's reactivity
Azo GroupFacilitates electron transfer reactions
Sulfonic Acid MoietiesEnhances water solubility and bioavailability

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The complexity of the synthesis reflects the need for precise control over reaction conditions to achieve desired yields and purity levels.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential in multiple therapeutic areas. Key findings include:

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is thought to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies suggest that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Escherichia coli .
  • Cancer Cell Apoptosis : In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry .
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of this compound reduced inflammatory markers significantly compared to controls .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Interaction with DNA : The triazine moiety may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Cytokine Modulation : The sulfonic acid groups may influence signaling pathways that regulate inflammatory responses.

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